3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrrolo[3,2-b]pyridine moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with their targets by donating a boron atom .
Biochemical Pathways
It can be inferred from similar compounds that they might be involved in the formation of boronic esters and acids, which are crucial in various organic synthesis reactions .
Pharmacokinetics
Similar compounds are known to have good solubility in organic solvents .
Result of Action
It can be inferred from similar compounds that they might contribute to the formation of new carbon-boron bonds .
Action Environment
Similar compounds are known to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine typically involves the borylation of pyrrolo[3,2-b]pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boron moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron atom results in the formation of boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a methoxy group attached to the pyridine ring.
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine atom instead of the pyrrolo[3,2-b]pyridine moiety.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropoxy group instead of the pyrrolo[3,2-b]pyridine moiety.
Uniqueness
The uniqueness of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine lies in its combination of the dioxaborolane ring with the pyrrolo[3,2-b]pyridine structure. This combination enhances its reactivity and makes it a versatile intermediate in various chemical transformations and applications.
Properties
CAS No. |
1558927-10-8 |
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Molecular Formula |
C13H17BN2O2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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